molecular formula C14H15NO2S B14601788 Pyridine, 2-[[(2,5-dimethylphenyl)methyl]sulfinyl]-, 1-oxide CAS No. 60264-17-7

Pyridine, 2-[[(2,5-dimethylphenyl)methyl]sulfinyl]-, 1-oxide

Cat. No.: B14601788
CAS No.: 60264-17-7
M. Wt: 261.34 g/mol
InChI Key: BZGDIYMJDWJNTG-UHFFFAOYSA-N
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Description

Pyridine, 2-[[(2,5-dimethylphenyl)methyl]sulfinyl]-, 1-oxide is a heterocyclic aromatic organic compound. It is a derivative of pyridine, which is a basic nitrogen-containing six-membered ring. The compound is characterized by the presence of a sulfinyl group attached to the pyridine ring, along with a 2,5-dimethylphenyl group. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 2-[[(2,5-dimethylphenyl)methyl]sulfinyl]-, 1-oxide typically involves the oxidation of the corresponding sulfide. One common method is the reaction of 2-[[(2,5-dimethylphenyl)methyl]thio]pyridine with an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalytic systems and optimized reaction conditions can further improve the yield and purity of the product. Industrial methods also focus on minimizing waste and energy consumption, making the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Pyridine, 2-[[(2,5-dimethylphenyl)methyl]sulfinyl]-, 1-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfinyl group back to a sulfide.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the phenyl group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-CPBA.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents, nucleophiles like amines and thiols.

Major Products Formed

    Sulfone Derivatives: Formed through oxidation.

    Sulfide Derivatives: Formed through reduction.

    Substituted Pyridines: Formed through substitution reactions.

Scientific Research Applications

Pyridine, 2-[[(2,5-dimethylphenyl)methyl]sulfinyl]-, 1-oxide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules. It serves as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Pyridine, 2-[[(2,5-dimethylphenyl)methyl]sulfinyl]-, 1-oxide involves its interaction with molecular targets such as enzymes and receptors. The sulfinyl group can participate in redox reactions, influencing the compound’s biological activity. The pyridine ring can engage in π-π interactions and hydrogen bonding, affecting its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Pyridine, 2-[[(2,5-dimethylphenyl)methyl]thio]-, 1-oxide: Similar structure but with a thio group instead of a sulfinyl group.

    Pyridine, 2-[[(2,5-dimethylphenyl)methyl]sulfonyl]-, 1-oxide: Contains a sulfonyl group instead of a sulfinyl group.

    Pyridine, 2-[[(2,5-dimethylphenyl)methyl]amino]-, 1-oxide: Contains an amino group instead of a sulfinyl group.

Uniqueness

Pyridine, 2-[[(2,5-dimethylphenyl)methyl]sulfinyl]-, 1-oxide is unique due to the presence of the sulfinyl group, which imparts distinct redox properties and reactivity. This makes it valuable in applications where specific oxidation states and reactivity are required. The combination of the pyridine ring and the 2,5-dimethylphenyl group further enhances its chemical versatility and potential for diverse applications.

Properties

CAS No.

60264-17-7

Molecular Formula

C14H15NO2S

Molecular Weight

261.34 g/mol

IUPAC Name

2-[(2,5-dimethylphenyl)methylsulfinyl]-1-oxidopyridin-1-ium

InChI

InChI=1S/C14H15NO2S/c1-11-6-7-12(2)13(9-11)10-18(17)14-5-3-4-8-15(14)16/h3-9H,10H2,1-2H3

InChI Key

BZGDIYMJDWJNTG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CS(=O)C2=CC=CC=[N+]2[O-]

Origin of Product

United States

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